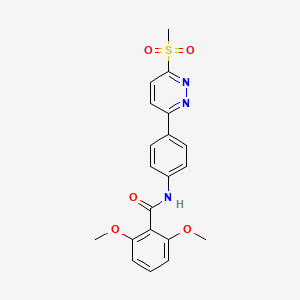

2,6-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides involves the reaction of aminopyridines with 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide. The presence of a sulfo group can significantly alter the reactivity, particularly with sterically hindered amines, as seen in the case of 2-amino-6-methylpyridine. The initial electrophilic attack is targeted at the ring nitrogen of the aminopyridines. The confirmation of the synthesized compounds' structures was achieved through 1H-NMR spectroscopy and X-ray diffraction analysis, which also revealed that the carbonyl and sulfo groups can occupy different positions relative to the benzothiazine bicycle .

Molecular Structure Analysis

X-ray diffraction data from the synthesized N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides indicate that the molecular conformation can vary. The carbonyl and sulfo groups' positions can be unilateral or versatile, which is a new observation for compounds of this type. The spatial arrangement of the benzothiazine and pyridine fragments significantly influences the analgesic and anti-inflammatory activities of these compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds is influenced by the presence of the sulfo group, which can hinder the acylation process in the presence of sterically hindered amines. The electrophilic attack during the synthesis process is directed at the ring nitrogen, which is a key step in the formation of the final N-pyridylamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized N-pyridylamides are closely related to their molecular structure. The different positions of the carbonyl and sulfo groups affect the compounds' analgesic and anti-inflammatory activities. The pharmacological screening showed that the analgesic properties are highly dependent on the mutual arrangement of the benzothiazine and pyridine planes. Some of the synthesized compounds demonstrated superior analgesic and anti-inflammatory properties compared to the drug Lornoxicam .

In a related study, the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(imidazo[1,2-b]pyridazines) was reported. These compounds were evaluated for their ability to displace [3H]diazepam from rat brain membrane preparations, with IC50 values reported. The most active compound in this series was found to be 6-(N-benzyl-N-methylamino)-2-(2'-fluorophenyl)-3-methoxyimido[1,2-b]pyridazine with an IC50 of 9.8 nM, indicating significant central nervous system activity .

Wissenschaftliche Forschungsanwendungen

Cardiotonic Activities

A study explored the cardiotonic activities of various compounds, including 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide, a derivative of the subject compound. These compounds showed a clear cardiotonic effect, indicating potential applications in heart-related therapies (Wang et al., 2008).

Cyclization in Synthesis

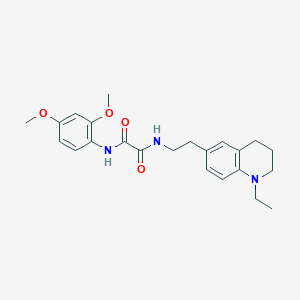

Research on the synthesis of complex molecules like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, a relative of the compound , revealed insights into cyclization processes. This knowledge is valuable for the synthesis of various pharmacologically active compounds (Saitoh et al., 2001).

Antimalarial and COVID-19 Drug Research

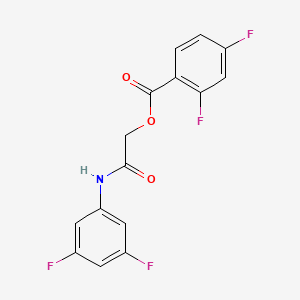

A study investigating N-(phenylsulfonyl)acetamide derivatives, closely related to the queried compound, examined their potential as antimalarial agents and for COVID-19 treatment. This highlights its possible use in infectious disease therapeutics (Fahim & Ismael, 2021).

Metabolic Pathways

Research on GDC-0449, a compound similar to the one , provided insights into its metabolic fate and disposition in rats and dogs. This type of study is crucial for understanding the pharmacokinetics of related compounds (Yue et al., 2011).

Antitubercular and Antibacterial Activities

A study on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, which are structurally related, showed promising antitubercular and antibacterial activities. This suggests potential applications in treating bacterial infections (Bodige et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-27-16-5-4-6-17(28-2)19(16)20(24)21-14-9-7-13(8-10-14)15-11-12-18(23-22-15)29(3,25)26/h4-12H,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBFYEOABYDNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)

![2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3009031.png)

![3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B3009032.png)